![molecular formula C17H19NO3 B5729922 N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide](/img/structure/B5729922.png)
N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide
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Overview
Description
N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide, also known as EPM or Ethylphenidate, is a chemical compound that belongs to the class of substituted phenethylamines. It is a psychostimulant that is structurally similar to methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD). EPM has gained attention in recent years due to its potential use in scientific research.
Mechanism of Action
N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide acts as a dopamine reuptake inhibitor, meaning it blocks the transporters responsible for removing dopamine from the synapse. This leads to an increase in extracellular dopamine levels, which can have various effects on the brain and behavior. N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide also has some affinity for norepinephrine transporters, but its effects on this system are less well understood.
Biochemical and Physiological Effects:
The main effect of N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide is an increase in dopamine levels, which can lead to enhanced motivation, attention, and reward processing. However, N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has also been shown to have some negative effects, such as increased anxiety and aggression. It can also cause cardiovascular effects such as increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide in lab experiments is its selectivity for dopamine transporters, which allows for more specific investigation of dopamine-related processes. However, its effects on other neurotransmitter systems and potential for off-target effects should be taken into account. Additionally, the use of N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide in animal experiments raises ethical concerns and requires careful consideration of animal welfare.
Future Directions
Future research on N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide could focus on its potential therapeutic applications, such as for ADHD or addiction. It could also be used to investigate the role of dopamine in various psychiatric disorders, or to develop new treatments for these conditions. Further studies on the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide could also provide valuable information for its use in scientific research.
Synthesis Methods
N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with 4-ethoxyaniline in the presence of a base, followed by methylation of the resulting intermediate with dimethyl sulfate. The final product is obtained through purification and recrystallization.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been used in scientific research as a tool to investigate the function of dopamine transporters in the brain. It has been shown to inhibit the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This effect can be measured using techniques such as microdialysis and fast-scan cyclic voltammetry. N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has also been used to study the role of dopamine in reward processing and addiction.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-14-10-8-13(9-11-14)18-17(19)15-7-5-6-12(2)16(15)20-3/h5-11H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOGVGWAAZENQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide |
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